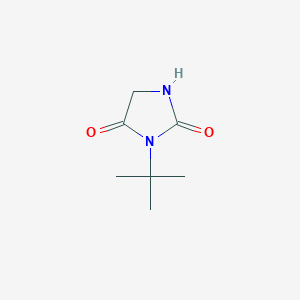

3-Tert-butylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,3)9-5(10)4-8-6(9)11/h4H2,1-3H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJODWMWEKBBINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539679 | |

| Record name | 3-tert-Butylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93099-59-3 | |

| Record name | 3-(1,1-Dimethylethyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93099-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butylimidazolidine 2,4 Dione and Its Analogs

De Novo Synthesis of the Imidazolidine-2,4-dione Ring System

The foundational step in accessing 3-tert-butylimidazolidine-2,4-dione is the construction of the parent imidazolidine-2,4-dione ring, commonly known as the hydantoin (B18101) moiety.

Cyclization Reactions for Hydantoin Moiety Formation

Several classical and robust cyclization reactions have been established for the synthesis of the hydantoin ring.

Bucherer-Bergs Reaction : This is a prominent multi-component reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. researchgate.net The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes. nih.gov While highly effective for creating C-5 substituted hydantoins, it is limited by the use of toxic cyanide. researchgate.net

Urech Hydantoin Synthesis (Read Reaction) : This method involves the reaction of an α-amino acid with potassium cyanate (B1221674) under acidic conditions. nih.gov It provides a direct route to hydantoins from readily available amino acid precursors. The process first forms a ureido acid intermediate, which then undergoes acid-catalyzed cyclization to yield the hydantoin ring. nih.gov

Reaction of α-Amino Amides : Another approach involves the cyclization of α-amino amides using reagents like triphosgene (B27547) or carbonyldiimidazole. researchgate.netnih.gov These reagents generate a reactive isocyanate intermediate from the amino amide, which subsequently undergoes intramolecular cyclization to form the hydantoin product. researchgate.net This method is particularly useful in solid-phase synthesis strategies. nih.gov

Table 1: Comparison of Classical Hydantoin Synthesis Methods

| Reaction Name | Starting Materials | Key Reagents | Primary Product Type | Key Features |

|---|---|---|---|---|

| Bucherer-Bergs | Ketone/Aldehyde | KCN, (NH₄)₂CO₃ | 5,5-Disubstituted Hydantoins | Multi-component reaction; uses toxic cyanide. researchgate.net |

| Urech Synthesis | α-Amino Acid | KOCN, Acid | 5-Monosubstituted Hydantoins | Utilizes amino acid precursors; involves ureido acid intermediate. nih.gov |

| From α-Amino Amides | α-Amino Amide | Triphosgene, CDI | Variably Substituted Hydantoins | Forms isocyanate intermediate; suitable for solid-phase synthesis. researchgate.netnih.gov |

Contemporary Approaches to Imidazolidine-2,4-dione Synthesis

Modern synthetic chemistry has introduced several innovative methods for hydantoin construction, often focusing on efficiency, milder conditions, and broader substrate scope.

Ugi/Cyclization Cascade : A two-step sequence involving an Ugi multi-component reaction followed by a cyclization step provides an efficient route to hydantoins. organic-chemistry.org A microwave-assisted, one-pot cyclization strategy has been developed where an alkyne group functions as a leaving group under basic conditions to facilitate ring closure. organic-chemistry.org

Tf₂O-Mediated Cyclization : A single-step method uses trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to activate Boc-protected dipeptides, leading to highly substituted chiral hydantoins under mild conditions. organic-chemistry.org This method avoids a separate Boc-deprotection step and proceeds without racemization. organic-chemistry.org

Solid-Phase Synthesis : To create libraries of hydantoin derivatives, solid-phase synthesis methodologies have been developed. tandfonline.com These often involve attaching an amino acid to a resin, followed by reaction sequences that build the hydantoin ring, allowing for high-throughput synthesis and purification. nih.gov

Regioselective N-Alkylation Strategies for this compound Elaboration

Once the hydantoin ring is formed, the introduction of the tert-butyl group at the N-3 position is a critical step. This requires a regioselective alkylation strategy.

Selective Alkylation at the N-3 Position

The hydantoin ring contains two distinct nitrogen atoms: an imide nitrogen (N-3) situated between two carbonyl groups, and an amide nitrogen (N-1) adjacent to a single carbonyl group. The proton on N-3 is significantly more acidic than the one on N-1. nih.govjst.go.jp This difference in acidity is the cornerstone of regioselective alkylation.

Under conventional basic conditions, using bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonation occurs preferentially at the N-3 position. jst.go.jp The resulting anion can then be alkylated with a suitable electrophile, such as tert-butyl bromide, to yield the N-3 substituted product. The introduction of a benzoyl group at the N-3 position has been noted to increase chemical reactivity. researchgate.net

Multi-alkylation Strategies for Imidazolidine-2,4-dione Derivatives

While N-3 alkylation is often straightforward, achieving substitution at N-1 or C-5 requires different strategies.

N-1 Selective Alkylation : Direct alkylation at the less acidic N-1 position is more challenging. However, it can be achieved by using specific potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in a solvent like tetrahydrofuran (B95107) (THF). nih.govjst.go.jp These conditions have been shown to provide N-1 mono-alkylated hydantoins in good yields. nih.gov Alternatively, a two-step approach can be used where the N-3 position is first protected, followed by N-1 alkylation and subsequent deprotection of N-3. jst.go.jp

C-5 Alkylation : The C-5 position can be alkylated under phase-transfer catalysis (PTC) conditions. acs.orgacs.org Using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) with a strong base such as aqueous potassium hydroxide (B78521) allows for the efficient C-5 alkylation of various hydantoin precursors with a wide range of electrophiles. acs.orgacs.org

Full Alkylation : A complete alkylation protocol to substitute both nitrogen atoms and the C-5 position has been demonstrated. For instance, the tetra-allylation of an unsubstituted hydantoin has been successfully achieved. acs.org

Table 2: Regioselectivity in N-Alkylation of Hydantoins

| Base | Solvent | Primary Product | Reference |

|---|---|---|---|

| K₂CO₃, NaH | DMF | N-3 Alkylation | jst.go.jp |

| tBuOK, KHMDS | THF | N-1 Alkylation | nih.govjst.go.jp |

Functionalization and Derivatization of the this compound Scaffold

With the this compound core in hand, further modifications can be made to introduce additional structural diversity. These derivatizations typically occur at the N-1 and C-5 positions.

The synthesis of various imidazolidine-2,4-dione derivatives has been extensively studied, with applications as potential inhibitors for enzymes like Bcl-2 and PTP1B. nih.govnih.gov For example, a series of derivatives can be prepared by first synthesizing a core structure, such as 3-{[2-Furylmethylene]amino}imidazolidine-2,4-dione, and then reacting it with various substituted aldehydes. researchgate.net

A common strategy for C-5 functionalization is the Knoevenagel condensation. researchgate.net This reaction involves condensing the C-5 methylene (B1212753) group of a hydantoin with an aldehyde or ketone to form a 5-ylidene derivative. These unsaturated products can serve as versatile intermediates for further reactions.

The synthesis of diverse libraries of hydantoins, including spirohydantoins and fused bicyclic and tricyclic systems, demonstrates the versatility of the core scaffold for creating complex molecules. ceon.rsdoaj.org These synthetic strategies allow for broad structural variation, which is crucial for tuning the biological and chemical properties of the final compounds. researchgate.net

Electrophilic and Nucleophilic Substitutions on the Imidazolidine (B613845) Ring

The imidazolidine-2,4-dione ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Electrophilic Substitution: The nitrogen atoms of the imidazolidine ring can act as nucleophiles, facilitating electrophilic substitution. For instance, alkylation and acylation reactions at the N-1 and N-3 positions are common strategies to introduce substituents. The synthesis of N-3 substituted imidazolidines is a key step in the preparation of various pharmaceutical compounds. mdpi.com A highly regioselective synthesis of novel imidazolidin-2-ones has been achieved through the intramolecular cyclization and electrophilic substitution of urea (B33335) derivatives. mdpi.com This method involves the reaction of N-(2,2-dialkoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles, catalyzed by trifluoroacetic acid (TFA) in refluxing toluene, to yield 5-substituted imidazolidin-2-ones. mdpi.com

Nucleophilic Substitution: The carbonyl groups at the C-2 and C-4 positions render the adjacent carbon and nitrogen atoms susceptible to nucleophilic attack. Nucleophilic substitution reactions can be employed to introduce diverse functionalities. For example, the chlorine atom in 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione can be substituted by various nucleophiles such as sodium azide, amines, thiophenol, and malononitrile. researchgate.net These reactions lead to a series of novel 4-substituted-3-nitropyranoquinolinones. researchgate.net Furthermore, nucleophilic substitution in the imidazole (B134444) ring is a common method for synthesizing substituted benzimidazole (B57391) derivatives, which are structurally related to imidazolidine-2,4-diones. researchgate.net

C-5 Functionalization via Knoevenagel Condensation and Related Reactions

The C-5 position of the imidazolidine-2,4-dione ring is particularly amenable to functionalization, most notably through the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, the C-5 of the hydantoin ring) with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.org This method is a cornerstone for creating 5-arylidene derivatives of hydantoins, which are precursors to a variety of biologically active molecules. researchgate.netnih.gov

The Knoevenagel condensation is a versatile tool for introducing a wide range of substituents at the C-5 position. wikipedia.orgnih.gov For example, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine yields a charge transfer complex molecule. wikipedia.org The reaction often produces a mixture of E and Z isomers, but the more stable Z-isomer can usually be isolated. wikipedia.org A modification of this reaction, the Doebner modification, utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

The following table summarizes examples of C-5 functionalization of imidazolidine-2,4-dione and related thiazolidinedione structures using Knoevenagel condensation:

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| Aromatic aldehydes | 2,4-Thiazolidinedione | Baker's Yeast | 5-Arylidene-2,4-thiazolidinediones | researchgate.net |

| 4-Hydroxybenzaldehyde | 2,4-Thiazolidinedione | Not specified | 4-Hydroxybenzyledenethiazolidines-2,4-dione | nih.gov |

| Aromatic aldehydes | Thiazolidine-2,4-dione | Piperidinium acetate (B1210297), toluene, reflux | 5-Arylidenethiazolidine-2,4-diones | mdpi.com |

| 2-(1-Phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH, benzene, 80°C | Benzylidene malonate | nih.gov |

Remote Functionalization of the Tert-butyl Group and Other Substituents

The tert-butyl group, often considered chemically inert, can be functionalized under specific conditions. chemrxiv.orgudg.edu This "remote functionalization" allows for the modification of the molecule at a site distant from the core heterocyclic ring. Recent advancements have demonstrated the non-directed catalytic hydroxylation of the sterically congested primary C-H bonds of a tert-butyl group. chemrxiv.orgudg.edu This is achieved using a highly electrophilic manganese catalyst in a strong hydrogen bond donor solvent, which activates hydrogen peroxide to generate a powerful manganese-oxo species capable of oxidizing the tert-butyl C-H bonds. udg.edu

This strategy opens up new avenues for creating complex molecules by treating the tert-butyl group as a handle for further chemical transformations. chemrxiv.orgudg.edu While direct examples of remote functionalization on this compound are not extensively reported, the principles established for other tert-butyl containing compounds are applicable. Other substituents on the imidazolidine-2,4-dione ring can also be functionalized. For instance, the tert-butylsulfonyl (Bus) group has been introduced as a new protecting group for amines, indicating the potential for sulfonyl-based functionalization. acs.org Additionally, tert-butyl ethers can be formed from alcohols and phenols and subsequently deprotected, offering another route for modification. organic-chemistry.org

Advanced Synthetic Strategies for Imidazolidine-2,4-dione Hybrids

The development of hybrid molecules, which combine the imidazolidine-2,4-dione scaffold with other pharmacophores, is a growing area of research aimed at creating compounds with enhanced or novel biological activities. mdpi.comrsc.org

Modular Synthesis Approaches

Modular synthesis involves the assembly of complex molecules from smaller, pre-functionalized building blocks or "modules." This approach allows for the rapid generation of a library of diverse compounds. For imidazolidine-2,4-dione hybrids, this could involve the synthesis of a functionalized this compound core, which is then coupled with various other molecular fragments.

A study on the synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B) employed a "core hopping" strategy, which can be considered a form of modular synthesis. nih.gov This approach involves replacing a central scaffold with another while retaining key binding interactions.

Convergent Synthesis of Complex Imidazolidine-2,4-dione Architectures

Convergent synthesis is a strategy where different fragments of a target molecule are synthesized separately and then joined together at a late stage. This approach is often more efficient for the synthesis of complex molecules than a linear synthesis.

A single-step method for the synthesis of highly substituted chiral hydantoins from simple dipeptides exemplifies a convergent approach. organic-chemistry.org This method utilizes trifluoromethanesulfonic anhydride (Tf2O) and pyridine for the dual activation of amides and a tert-butyloxycarbonyl (Boc) protecting group, leading to the formation of the hydantoin ring in a single step with high diastereoselectivity. organic-chemistry.org This strategy has been applied to the synthesis of various biologically active compounds, including drug analogs. organic-chemistry.org The synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives also represents a convergent approach where amino acids are reacted with phenyl isocyanate or phenyl isothiocyanate. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Tert Butylimidazolidine 2,4 Dione

Reactions at the Carbonyl Centers of 3-Tert-butylimidazolidine-2,4-dione

The two carbonyl groups within the imidazolidine-2,4-dione ring are key sites for chemical reactions. These centers behave as electrophiles, susceptible to attack by nucleophiles. The reactivity of these carbonyls is akin to that of amides, though modulated by their inclusion in the five-membered ring structure.

Transformations Involving the Ring Nitrogen Atoms

The this compound molecule has a single proton on the N-1 nitrogen, making it a site for substitution reactions. The acidity of this N-H group allows for deprotonation by a suitable base, generating a nucleophilic anion. This anion can then react with various electrophiles.

Key transformations include:

N-Arylation: Copper-catalyzed N-arylation reactions with aryl boronic acids have been shown to be effective for N-1 substitution on hydantoin (B18101) rings. organic-chemistry.org This method provides a route to 1,3-disubstituted hydantoins. For the 3-tert-butyl derivative, this would lead to a 1-aryl-3-tert-butylimidazolidine-2,4-dione.

N-Alkylation/Acylation: The N-1 position can be alkylated or acylated. acs.org For instance, reacting a 3-substituted hydantoin with aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) can lead to substitution at the N-1 position. acs.org

The bulky tert-butyl group at N-3 can sterically hinder reactions at the adjacent C-2 and C-4 carbonyls, potentially enhancing the relative reactivity of the N-1 position in certain transformations.

Ring-Opening and Rearrangement Pathways of the Imidazolidine-2,4-dione System

The imidazolidine-2,4-dione ring can undergo cleavage under various conditions, most notably hydrolysis. This process is of significant interest as it can be used to synthesize α-amino acids from hydantoin precursors. wikipedia.orgresearchgate.net

The typical hydrolysis pathway involves two main steps:

Ring Opening: Under basic conditions, the hydantoin ring opens to form an N-carbamylamino acid intermediate. researchgate.netnih.gov This occurs through nucleophilic attack at a carbonyl carbon, usually C-4. rsc.org

Hydrolysis of Intermediate: The resulting N-carbamylamino acid is then hydrolyzed further to yield the corresponding α-amino acid, ammonia, and carbon dioxide. wikipedia.orgnih.gov

The reaction sequence for a generic 5-substituted hydantoin is summarized below:

| Step | Reaction | Product |

| 1 | Alkaline Hydrolysis (Ring Opening) | N-carbamylamino acid |

| 2 | Further Hydrolysis | α-Amino Acid |

This table illustrates the general hydrolysis pathway for hydantoins.

Acid-catalyzed hydrolysis is also possible, with hot, dilute hydrochloric acid being used to convert hydantoin itself into glycine. wikipedia.org The specific conditions required for the hydrolysis of this compound would depend on the stability conferred by its substituents. Additionally, rearrangement reactions have been noted in hydantoin chemistry, such as the base-induced rearrangement of a 3-arylsulfonyl-5,5-dimethylhydantoin to the more stable 1-arylsulfonyl isomer. acs.org

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations Involving Imidazolidine-2,4-diones

Transition metal catalysis is a powerful tool for the synthesis and functionalization of heterocyclic compounds, including imidazolidine-2,4-diones.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. researchgate.nettandfonline.comthieme-connect.com While many applications focus on synthesizing the heterocyclic ring itself, these methods can also be applied to modify the pre-formed scaffold.

Synthesis: A heterogeneously catalyzed protocol using palladium nanoaggregates on an alumina (B75360) matrix ([Pd/Al₂O₃]) has been developed for the dehydrogenative condensation of N,N'-disubstituted ureas and 1,2-diols to produce imidazolones. researchgate.net

C-H Arylation: Palladium(II) trifluoroacetate (B77799) has been shown to catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides, functionalizing the C-5 position. organic-chemistry.org

Other Transition Metal-Mediated Reactions: Copper catalysts are also prominent in the synthesis and modification of related imidazole (B134444) structures.

N-Arylation: Copper(II) fluoride (B91410) (CuF₂) has been used to mediate the N-arylation of hydantoins with aryl boronic acids under mild, ligand-free conditions. organic-chemistry.org

Oxidative Coupling: Copper(II) acetate (B1210297) (Cu(OAc)₂) and copper(II) bromide (CuBr₂) have been employed in oxidative coupling reactions for the synthesis of imidazo[1,5-a]pyridines, which are structurally related to the imidazolidine (B613845) core. wikipedia.org

The table below summarizes some relevant transition metal-catalyzed reactions.

| Catalyst System | Transformation Type | Reactants | Product Type |

| [Pd/Al₂O₃] | Dehydrogenative Condensation | N,N'-disubstituted ureas, 1,2-diols | Imidazolones researchgate.net |

| Pd(TFA)₂ | C-5 Arylation | N,N-disubstituted hydantoins, Aryl iodides | 5-Arylhydantoins organic-chemistry.org |

| CuF₂/MeOH | N-1 Arylation | Hydantoins, Aryl boronic acids | N-1-Arylhydantoins organic-chemistry.org |

| Cu(OAc)₂ | Oxidative Coupling | Amines, Alkynes | Imidazo-heterocycles wikipedia.org |

This table provides examples of transition metal-catalyzed reactions for the synthesis and functionalization of hydantoin and related structures.

Role of this compound as a Synthetic Intermediate and Building Block

The hydantoin scaffold, including the 3-tert-butyl derivative, is a valuable building block in organic synthesis, particularly for the creation of biologically active molecules. rsc.orgceon.rs The ring system's inherent reactivity allows it to serve as a template for generating molecular diversity.

Medicinal Chemistry: Hydantoin derivatives are known to exhibit a wide range of pharmacological properties. mdpi.com By using the this compound core, chemists can synthesize libraries of new compounds for drug discovery. For example, various imidazolidine-2,4-dione derivatives have been synthesized and evaluated as inhibitors of virulence factors in bacteria. nih.gov

Precursor to Amino Acids: As discussed in the ring-opening section, hydantoins are well-established intermediates in the synthesis of α-amino acids. wikipedia.org

Multicomponent Reactions: The hydantoin structure can be incorporated into more complex molecules through multicomponent reactions, which are highly efficient for building molecular complexity. thieme-connect.com The synthesis of 1,3,5-trisubstituted hydantoins has been achieved through a three-component reaction involving 1,2-diaza-1,3-dienes, primary amines, and isocyanates. thieme-connect.com This highlights the potential to use simpler precursors to construct a substituted 3-tert-butylhydantoin ring within a larger molecular framework.

The strategic placement of the tert-butyl group at N-3 provides a fixed substitution pattern, directing further functionalization to other positions (N-1 and C-5) and influencing the stereochemical outcome of reactions, making it a predictable and useful synthetic intermediate.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Tert Butylimidazolidine 2,4 Dione and Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of hydantoin (B18101) derivatives in solution. openmedscience.comauremn.org.br For 3-tert-butylimidazolidine-2,4-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region. The protons of the CH₂ group at the C-5 position of the hydantoin ring would appear as a singlet. The N-H proton at the N-1 position would present a signal whose chemical shift is sensitive to solvent and concentration, indicative of its involvement in hydrogen bonding.

Advanced 2D NMR techniques are particularly powerful for distinguishing between potential isomers that may arise during synthesis. auremn.org.br For instance, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for confirming the connectivity between the tert-butyl group and the N-3 position of the hydantoin ring by observing correlations between the tert-butyl protons and the C-2 and C-4 carbonyl carbons.

Furthermore, NMR spectroscopy, including variable-temperature (VT-NMR) studies, is employed to investigate the conformational dynamics of the hydantoin ring and the rotational barrier of the tert-butyl group. nih.govsikhcom.net While the five-membered hydantoin ring is relatively planar, slight puckering can occur. nih.gov The steric bulk of the tert-butyl group can influence the preferred conformation and the rotational freedom around the N-C bond. In analogous systems, slow rotation of bulky substituents on the NMR timescale has been observed at low temperatures, leading to the appearance of distinct signals for previously equivalent nuclei. sikhcom.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C(CH₃)₃ | ~1.4 | ~28 | C-2, C-4, C(CH₃)₃ |

| C(CH₃)₃ | - | ~58 | - |

| C-5 (CH₂) | ~3.9 | ~45 | C-2, C-4 |

| N-1 (NH) | Variable (e.g., 8-10) | - | - |

| C-2 (C=O) | - | ~156 | - |

| C-4 (C=O) | - | ~170 | - |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

For hydantoin derivatives, the crystal packing is often dominated by hydrogen bonding. rsc.org In the case of this compound, the N-H group at the N-1 position acts as a hydrogen bond donor, while the carbonyl oxygen atoms at C-2 and C-4 serve as hydrogen bond acceptors. This typically leads to the formation of well-defined supramolecular structures, such as infinite chains or dimeric motifs. researchgate.net The specific hydrogen-bonding pattern can be described using graph-set notation. For example, a common motif involves the formation of a chain of molecules linked by N-H···O=C hydrogen bonds.

The bulky tert-butyl group at the N-3 position is expected to play a significant role in the crystal packing. Its steric hindrance will influence the relative arrangement of the hydantoin rings, potentially leading to less dense packing compared to smaller N-3 substituted analogs. The solid-state conformation of the hydantoin ring, whether planar or slightly puckered, is also determined with high precision. nih.gov

Table 2: Representative Crystallographic Data for a Hydantoin Analog Data for a representative N-substituted hydantoin derivative.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

Reference: Data from a similar heterocyclic system to illustrate typical parameters. mdpi.com

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Delineation

Advanced mass spectrometry (MS) techniques, such as electron impact (EI) and electrospray ionization (ESI), are essential for confirming the molecular weight of this compound and for delineating its fragmentation pathways. libretexts.org The fragmentation pattern provides valuable structural information and serves as a fingerprint for identification.

Under EI, the molecular ion (M⁺) of this compound would be observed. A highly characteristic fragmentation pathway for tert-butyl containing compounds is the loss of a tert-butyl radical or cation. nih.govpearson.com Therefore, a prominent peak corresponding to the [M - 57]⁺ ion is expected, resulting from the cleavage of the N-C(CH₃)₃ bond. This alpha-cleavage is a dominant process for many aliphatic amines and related structures. libretexts.org

Further fragmentation of the hydantoin ring itself can occur, leading to the loss of CO, HNCO, or other small neutral molecules. These fragmentation processes are common for the hydantoin core and help to confirm the identity of the ring system. libretexts.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn provides the elemental composition and further corroborates the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Process |

|---|---|---|

| 170 | [C₈H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 113 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical (α-cleavage) |

| 85 | [M - C(CH₃)₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomeric Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed insights into the functional groups, molecular vibrations, and intermolecular interactions within this compound. nih.govnih.gov These methods are particularly sensitive to hydrogen bonding and can be used to investigate potential tautomeric equilibria. rsc.orgnih.gov

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the hydantoin ring. These typically appear in the region of 1700-1800 cm⁻¹. The exact positions of these bands are influenced by the electronic environment and, importantly, by hydrogen bonding. The C=O group involved in a hydrogen bond will exhibit a lower stretching frequency compared to a free C=O group.

The N-H stretching vibration of the N-1 proton is also a key diagnostic peak, usually appearing as a broad band in the 3100-3300 cm⁻¹ region in the solid state, with the broadening indicative of its participation in hydrogen bonding. In the Raman spectrum, the symmetric vibrations of the hydantoin ring and the C-H vibrations of the tert-butyl group will be prominent.

While the dione (B5365651) form is the most stable tautomer for hydantoins, vibrational spectroscopy can be used to probe for the presence of enol tautomers, which would give rise to characteristic C=N and O-H stretching vibrations. rsc.org The combination of experimental spectra with theoretical calculations, such as Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound Based on typical values for hydantoin derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H stretch | 3100 - 3300 | FT-IR |

| C-H stretch (tert-butyl) | 2850 - 3000 | FT-IR, Raman |

| C=O stretch (asymmetric) | ~1770 | FT-IR |

| C=O stretch (symmetric) | ~1710 | FT-IR, Raman |

| Hydantoin ring vibrations | 1000 - 1400 | FT-IR, Raman |

Computational and Theoretical Investigations of 3 Tert Butylimidazolidine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of imidazolidine-2,4-dione, methods like Density Functional Theory (DFT) are employed to elucidate their electronic structure. A study on a series of imidazolidine-2,4-dione derivatives utilized the B3LYP hybrid functional with the 6-31G(d) basis set to compute quantum-level electronic properties. researchgate.net This level of theory allows for the determination of key reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. muni.cz The energy gap between HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity. muni.cz A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species. muni.cz

The molecular electrostatic potential (MEP) surface is another valuable descriptor derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets. In a comprehensive analysis of imidazolidine-2,4-dione derivatives, MEP surfaces help to understand the regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for a Representative Imidazolidine-2,4-dione Derivative

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and based on typical values for related compounds, as specific calculations for 3-Tert-butylimidazolidine-2,4-dione are not publicly available.

Conformational Landscape Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a molecule like this compound, with its bulky tert-butyl group, understanding the rotational barriers and preferred spatial arrangements is critical.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational landscape and stability in a simulated biological environment. nih.gov Studies on imidazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) have employed MD simulations to investigate the stability of the ligand-protein complex. nih.gov These simulations can reveal how the ligand adapts its conformation within the binding site and how it influences the protein's dynamics. nih.gov For instance, MD simulations have shown that the catalytic region of PTP1B becomes more stable upon binding of an imidazolidine-2,4-dione derivative, which helps in understanding the inhibitory mechanism at a molecular level. nih.gov While specific MD studies on this compound are not prevalent, the methodologies applied to its parent scaffold are directly transferable.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Imidazolidine-2,4-dione Scaffolds

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include constitutional, topological, geometric, and electronic descriptors. For imidazolidine-2,4-dione derivatives, a variety of descriptors are calculated to capture the structural variations within a series of compounds. researchgate.net

Once descriptors are calculated, a statistical method is used to build the QSAR model. Common methods include Multiple Linear Regression (MLR) and more advanced techniques like Artificial Neural Networks (ANN). researchgate.net A study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors demonstrated the superiority of an ANN model over a classical MLR model in predicting antidiabetic activity. researchgate.net Another powerful 3D-QSAR technique involves Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D grid-based descriptors representing the steric and electrostatic fields of the molecules. A 3D-QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors found that the CoMSIA model was more predictive than the CoMFA model. nih.gov

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power. This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. researchgate.netnih.gov High values for the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred) indicate a robust and predictive model. nih.gov

The interpretability of a QSAR model is equally important, as it provides insights into the structural features that are crucial for biological activity. CoMFA and CoMSIA models generate contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish activity. For instance, contour maps from a study on imidazolidine-2,4-dione derivatives highlighted the importance of specific structural features for bioactivity, guiding the design of novel inhibitors. nih.gov

Table 2: Statistical Parameters for QSAR Models of Imidazolidine-2,4-dione Derivatives

| Model | q² | r² | SEE | r²_pred |

| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |

| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |

Source: Adapted from a 3D-QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov

Molecular Docking and Ligand-Target Interaction Profiling in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

A typical molecular docking protocol involves preparing the 3D structures of both the ligand and the receptor, defining the binding site on the receptor, and then using a docking algorithm to explore the conformational space of the ligand within the binding site. The algorithm generates numerous possible binding poses, which are then evaluated and ranked using a scoring function. The scoring function estimates the binding affinity of the ligand for the receptor.

Studies on imidazolidine-2,4-dione derivatives have employed molecular docking to investigate their binding modes with various protein targets, including PTP1B, and the anti-apoptotic protein Bcl-2. nih.govnih.gov For example, in a study of Bcl-2 inhibitors, molecular docking was used to predict how imidazolidine-2,4-dione derivatives bind to the hydrophobic groove of the protein. nih.gov Similarly, docking studies on thiazolidine-2,4-dione derivatives with VEGFR-2 and PPARγ have provided insights into their binding affinities and modes of interaction. mdpi.com The choice of docking software and scoring function is critical and can influence the accuracy of the predictions.

The results of molecular docking are often visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket. This detailed interaction profiling is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.

Analysis of Binding Modes and Interaction Fingerprints

Currently, there is a lack of specific studies detailing the binding modes and interaction fingerprints of this compound with biological targets or other molecules. In general, computational docking and molecular dynamics simulations are employed to understand how a ligand, such as this compound, might fit into the active site of a protein. These studies typically identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

For related imidazolidine-2,4-dione derivatives, research has shown that the carbonyl groups at positions 2 and 4 often act as hydrogen bond acceptors, while the nitrogen atoms can also participate in hydrogen bonding, depending on their substitution. The nature of the substituent at the N-3 position critically influences the compound's binding orientation and affinity. A tert-butyl group, being large and hydrophobic, would likely favor interactions with non-polar pockets within a binding site.

A hypothetical analysis would involve docking this compound into the active site of a relevant enzyme or receptor. The resulting interaction fingerprint would map the specific amino acid residues involved in the binding and the types of interactions formed. Such data is crucial for structure-based drug design and for understanding the molecule's potential biological activity.

Elucidation of Reaction Mechanisms Through Theoretical Calculations

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at a molecular level. These methods can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction pathway.

For this compound, theoretical calculations could be applied to investigate various reactions, such as its synthesis, degradation, or its role as a reactant or catalyst in chemical transformations. For instance, the mechanism of its formation from the appropriate urea (B33335) and α-amino acid precursors could be modeled to understand the energetics of each step. The presence of the sterically demanding tert-butyl group would likely have a significant impact on the transition state geometries and energies compared to less hindered analogues.

Furthermore, these calculations can predict the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack at different positions. The electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), can provide insights into its kinetic stability and chemical reactivity.

While the principles of these computational methods are well-established, their specific application to this compound has not been documented in available research. Future computational studies are necessary to generate the data required for a thorough understanding of this particular compound's behavior.

Emerging Research Frontiers and Academic Applications of 3 Tert Butylimidazolidine 2,4 Dione

Role in Supramolecular Chemistry and Crystal Engineering of Imidazolidine-2,4-diones

The imidazolidine-2,4-dione core, also known as hydantoin (B18101), is a privileged scaffold in supramolecular chemistry and crystal engineering due to its well-defined hydrogen bonding capabilities. researchgate.netnih.gov The two amide functionalities within the five-membered ring provide both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of predictable and robust intermolecular interactions. researchgate.net These interactions are fundamental to the construction of higher-order structures such as tapes, sheets, and three-dimensional networks.

The introduction of a tert-butyl group at the N-3 position, as in 3-tert-butylimidazolidine-2,4-dione, introduces a significant steric influence that can be strategically exploited to control the dimensionality and topology of the resulting supramolecular assemblies. While the parent imidazolidine-2,4-dione can form various hydrogen-bonded patterns, the bulky tert-butyl substituent in this compound can direct the formation of specific motifs by sterically hindering alternative arrangements. This allows for a degree of predictability in the solid-state packing of molecules, a key goal in crystal engineering.

Table 1: Hydrogen Bonding Capabilities of Imidazolidine-2,4-dione

| Functional Group | Role in Hydrogen Bonding |

| N1-H | Donor |

| N3-H (unsubstituted) | Donor |

| C2=O | Acceptor |

| C4=O | Acceptor |

This table illustrates the potential hydrogen bond donor and acceptor sites in an unsubstituted imidazolidine-2,4-dione ring.

Research in this area often involves the co-crystallization of this compound with other molecules possessing complementary hydrogen bonding sites. By systematically varying the co-former, researchers can generate a library of novel crystalline materials with tailored architectures and properties. The understanding of these intermolecular interactions is crucial for the design of materials with specific physical properties, such as solubility, melting point, and mechanical strength.

Applications in Organocatalysis and Ligand Design for Metal Catalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a promising avenue for the application of this compound. While direct catalytic applications of this specific compound are still emerging, the broader class of hydantoin derivatives has shown potential. The chiral variants of these heterocycles are of particular interest for enantioselective transformations.

In the context of ligand design for metal catalysis, the nitrogen and oxygen atoms of the imidazolidine-2,4-dione ring can act as coordination sites for metal ions. The tert-butyl group can play a crucial role in modulating the steric and electronic properties of the resulting metal complex. This can influence the catalyst's activity, selectivity, and stability. For instance, the steric bulk of the tert-butyl group can create a specific chiral environment around the metal center, which is essential for asymmetric catalysis.

Furthermore, the imidazolidine-2,4-dione scaffold can be functionalized to incorporate additional coordinating groups, leading to the development of polydentate ligands. These ligands can form highly stable complexes with a variety of transition metals, which are then employed in a wide range of catalytic transformations, including cross-coupling reactions and oxidations. scholaris.ca

Advanced Materials Science: Integration of Imidazolidine-2,4-diones into Polymeric or Hybrid Systems

The unique properties of the imidazolidine-2,4-dione moiety, including its thermal stability and hydrogen bonding capacity, make it an attractive building block for the creation of advanced materials. The incorporation of this compound or related structures into polymeric backbones can lead to materials with enhanced thermal and mechanical properties.

The hydrogen bonding capabilities of the hydantoin ring can be utilized to create self-assembling polymers or to introduce specific recognition sites within a polymer matrix. This can lead to the development of "smart" materials that respond to external stimuli such as temperature or pH. For example, polymers containing imidazolidine-2,4-dione units could exhibit interesting liquid crystalline or gelation properties due to the formation of ordered supramolecular structures.

In the realm of hybrid materials, this compound can be grafted onto the surface of inorganic materials such as silica (B1680970) or metal oxides. This surface modification can alter the material's properties, for instance, by improving its dispersibility in organic solvents or by introducing specific functionalities for sensing or catalysis.

Bioorganic Chemistry: Use as Mechanistic Probes in Enzyme Studies and Chemical Biology Investigations

Imidazolidine-2,4-dione derivatives have a rich history in medicinal chemistry, with several compounds being utilized as anticonvulsant and antiarrhythmic drugs. mdpi.comresearchgate.net This biological activity has spurred interest in using these compounds, including this compound, as scaffolds for the design of new therapeutic agents and as probes to study biological processes.

In enzyme studies, derivatives of imidazolidine-2,4-dione can act as inhibitors or modulators of enzyme activity. For example, they have been investigated as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in diabetes and obesity. nih.gov The design of selective inhibitors is a significant challenge due to the high homology among PTPs. The specific substitution pattern on the imidazolidine-2,4-dione ring, including the presence of a tert-butyl group, can be crucial for achieving selectivity.

In chemical biology, this compound and its analogs can be functionalized with reporter groups, such as fluorescent tags or biotin, to create chemical probes. These probes can be used to identify and study the interactions of these molecules with their biological targets within a cellular context. This approach is invaluable for understanding the mechanism of action of drugs and for the discovery of new drug targets.

Table 2: Selected Biologically Active Imidazolidine-2,4-dione Derivatives

| Compound Class | Biological Activity | Reference |

| Imidazolidine-2,4-dione derivatives | Lymphoid-specific tyrosine phosphatase (LYP) inhibitors | nih.gov |

| Imidazolidine-2,4-dione derivatives | Serotonin transporter (SERT) activity | nih.gov |

| Imidazolidine-2,4-dione derivatives | Antidiabetic agents | researchgate.net |

This table provides a snapshot of the diverse biological activities exhibited by compounds containing the imidazolidine-2,4-dione scaffold.

Novel Methodologies for the Preparation and Transformation of Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic chemistry, driven by their prevalence in natural products, pharmaceuticals, and agrochemicals. uic.edu The development of new and efficient methods for the construction and functionalization of these ring systems is an active area of research.

The synthesis of this compound itself can be achieved through various synthetic routes, often involving the cyclization of α-amino acids or their derivatives. mdpi.com Research in this area focuses on developing milder and more general methods that allow for the introduction of a wide range of substituents on the imidazolidine-2,4-dione core.

Furthermore, this compound can serve as a versatile intermediate for the synthesis of other complex nitrogen heterocycles. The reactivity of the hydantoin ring can be exploited to perform various transformations, such as N-alkylation, N-arylation, and condensation reactions at the C-5 position. These transformations provide access to a diverse array of substituted imidazolidine-2,4-diones and related heterocyclic systems. organic-chemistry.org

Future Directions in Synthetic Organic Chemistry Research Involving this compound

The future of research involving this compound is bright, with numerous opportunities for further exploration and innovation. A key area of focus will be the development of enantioselective syntheses of chiral this compound derivatives. This will be crucial for their application in asymmetric catalysis and for the development of stereochemically pure pharmaceutical agents.

Another promising direction is the use of this compound in the design of novel catalysts and functional materials. The combination of its unique steric and electronic properties with the principles of supramolecular chemistry could lead to the development of highly efficient and selective catalytic systems and materials with unprecedented properties.

Furthermore, the exploration of the biological activity of this compound derivatives is far from exhausted. High-throughput screening of compound libraries based on this scaffold could lead to the discovery of new lead compounds for a variety of diseases. The continued investigation of the structure-activity relationships of these compounds will be essential for the rational design of more potent and selective therapeutic agents.

Q & A

Q. DoE workflow :

Define factors (e.g., temperature, catalyst ratio, reaction time).

Select a screening design (e.g., Plackett-Burman) to identify significant variables.

Apply RSM to refine optimal conditions.

Validate with triplicate runs to ensure reproducibility.

This reduces experimental iterations by >50% compared to one-factor-at-a-time approaches .

Basic: What are the key considerations for ensuring sample purity during the synthesis and isolation of this compound?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).

- Analytical validation : Monitor purity via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity threshold.

- Drying : Lyophilize under vacuum to remove residual solvents .

Advanced: How can researchers integrate theoretical frameworks (e.g., reaction mechanism hypotheses) with empirical data to guide experimental iterations for this compound?

Propose a mechanistic hypothesis (e.g., SN2 vs. SN1 pathways for tert-butyl introduction).

Use kinetic isotope effects (KIE) or Hammett plots to test mechanisms.

Compare experimental activation energies with DFT-calculated values.

Iteratively refine hypotheses using Bayesian optimization to prioritize high-impact experiments .

Basic: What are the documented solubility and stability profiles of this compound, and how should storage conditions be determined?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

- Stability : Hydrolyzes under strongly acidic/basic conditions.

- Storage : Store at −20°C under N₂ with desiccant (silica gel). Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced: What strategies are effective for scaling up laboratory-scale reactions involving this compound while maintaining reaction efficiency and product integrity?

- Process intensification : Use continuous flow reactors to control exothermicity and mixing efficiency.

- Scale-up criteria : Maintain geometric similarity (e.g., stirrer speed, Reynolds number) between lab and pilot reactors.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.